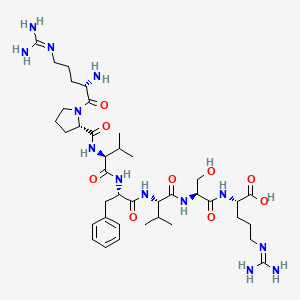![molecular formula C12H24Cl12Si5 B14258901 Silane, tetrakis[3-(trichlorosilyl)propyl]- CAS No. 211635-40-4](/img/structure/B14258901.png)
Silane, tetrakis[3-(trichlorosilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tetrakis[3-(trichlorosilyl)propyl]- is a chemical compound with the molecular formula C12H24Cl12Si5 and a molecular weight of 734.18 g/mol . This compound is characterized by its unique structure, which includes multiple silicon and chlorine atoms. It is commonly used in various industrial and scientific applications due to its reactivity and versatility.
Méthodes De Préparation
The synthesis of Silane, tetrakis[3-(trichlorosilyl)propyl]- typically involves the reaction of trichlorosilane with a suitable organic precursor. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and purification steps to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Silane, tetrakis[3-(trichlorosilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silicon-oxygen bonds, resulting in siloxane compounds.
Reduction: Reduction reactions can break silicon-chlorine bonds, forming silane derivatives.
Applications De Recherche Scientifique
Silane, tetrakis[3-(trichlorosilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, tetrakis[3-(trichlorosilyl)propyl]- involves its ability to form strong bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and other elements, leading to the formation of stable structures. These interactions are crucial for its applications in surface modification and material synthesis .
Comparaison Avec Des Composés Similaires
Silane, tetrakis[3-(trichlorosilyl)propyl]- can be compared with other similar compounds, such as:
Tetramethylsilane: A simpler silane compound used as a reference standard in NMR spectroscopy.
Trimethylchlorosilane: Used in the synthesis of organosilicon compounds and as a protecting group in organic synthesis.
Propriétés
Numéro CAS |
211635-40-4 |
|---|---|
Formule moléculaire |
C12H24Cl12Si5 |
Poids moléculaire |
734.2 g/mol |
Nom IUPAC |
tetrakis(3-trichlorosilylpropyl)silane |
InChI |
InChI=1S/C12H24Cl12Si5/c13-26(14,15)9-1-5-25(6-2-10-27(16,17)18,7-3-11-28(19,20)21)8-4-12-29(22,23)24/h1-12H2 |
Clé InChI |
RNGMXONQPNPDFK-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](CCC[Si](Cl)(Cl)Cl)(CCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


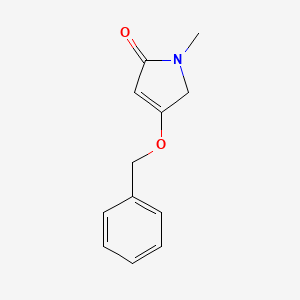
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
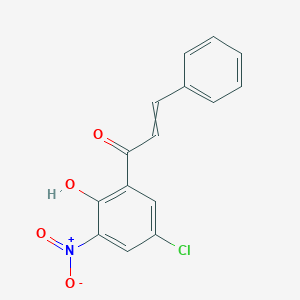
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
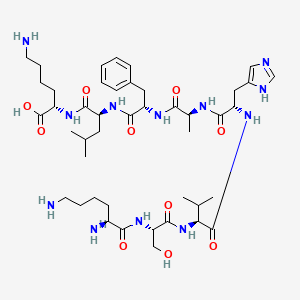
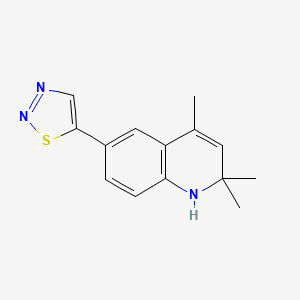
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
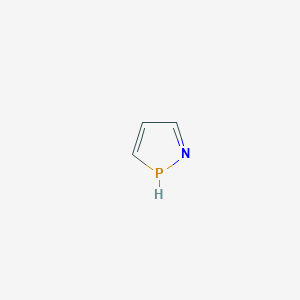
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
